2-[(Prop-2-en-1-yl)sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]phenol is an organic compound characterized by the presence of a phenol group and a prop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: A sulfonic acid derivative with similar structural features.
Eugenol: A phenolic compound with a similar allyl group.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]phenol is unique due to the presence of both a phenol group and a prop-2-en-1-yl sulfanyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5656-45-1 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylphenol |
InChI |
InChI=1S/C9H10OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 |
InChI Key |
IOGKBYVGPUNVCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.